![molecular formula C19H19F3N6O B5536975 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that are being explored for their unique molecular structures and potential applications in various fields. The specific compound has been synthesized and characterized in several studies.
Synthesis Analysis
- Dolzhenko et al. (2006) described the synthesis of related pyrimidine compounds, which could offer insights into the synthetic pathways for the compound (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
- The study by Deng et al. (2010) examined the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, which is relevant to understanding the molecular structure of our compound (Deng, Cao, Cai, Li, & Chen, 2010).
Chemical Reactions and Properties
- Balewski and Kornicka (2021) synthesized a guanidine derivative with a complex structure, providing insights into the chemical reactivity of similar compounds (Balewski & Kornicka, 2021).
Physical Properties Analysis
- The crystal structure and intermolecular interactions, as discussed in studies like that of Hu, Zhu, and Chen (2007), are crucial for understanding the physical properties of such compounds (Hu, Zhu, & Chen, 2007).
Chemical Properties Analysis
- Jismy et al. (2019) explored fluoromethylated imidazo[1,2-a]pyrimidines, which could provide valuable information on the chemical properties of our compound, especially regarding its trifluoromethyl group (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019).
Applications De Recherche Scientifique
Anticancer and Anti-5-Lipoxygenase Agents
Research on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the broader class of chemicals related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide. These compounds were synthesized and screened for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antimycobacterial Activity
Another study focused on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antimycobacterial activity. This work highlights the potential of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in treating tuberculosis, particularly drug-resistant strains, offering a new direction for further structure-activity relationship (SAR) studies (Lv et al., 2017).
Cardiac Electrophysiological Activity
Compounds with a 1H-imidazol-1-yl moiety, similar to the compound , have been investigated for their cardiac electrophysiological activity. These studies suggest that such compounds can exhibit class III electrophysiological activity, indicating their potential in treating arrhythmias (Morgan et al., 1990).
Antibacterial and Antioxidant Activity
A series of compounds including 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2,3-d]pyrimidin-4-amines were synthesized and evaluated for their antibacterial and in vitro antioxidant activities. Such research underscores the versatility of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in developing new therapeutic agents (Maheswaran et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-13(2)28(11-27-12)17-9-16(25-10-26-17)23-6-7-24-18(29)14-4-3-5-15(8-14)19(20,21)22/h3-5,8-11H,6-7H2,1-2H3,(H,24,29)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHUYCZJUVILHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.